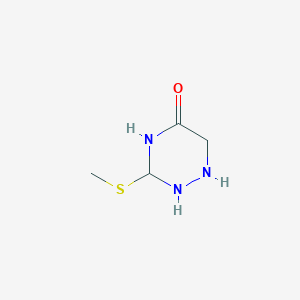

1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

CAS No.:

Cat. No.: VC16572910

Molecular Formula: C4H9N3OS

Molecular Weight: 147.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9N3OS |

|---|---|

| Molecular Weight | 147.20 g/mol |

| IUPAC Name | 3-methylsulfanyl-1,2,4-triazinan-5-one |

| Standard InChI | InChI=1S/C4H9N3OS/c1-9-4-6-3(8)2-5-7-4/h4-5,7H,2H2,1H3,(H,6,8) |

| Standard InChI Key | VACGJFPGHKVZEP-UHFFFAOYSA-N |

| Canonical SMILES | CSC1NC(=O)CNN1 |

Introduction

Structural and Nomenclature Characteristics

The systematic name 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- denotes a triazine ring (a six-membered aromatic ring with three nitrogen atoms) substituted with a methylthio group at position 3 and a ketone at position 5. The numbering of the triazine ring follows IUPAC conventions, with the ketone oxygen occupying position 5 in the 2H-tautomeric form . The methylthio group contributes to the compound’s lipophilicity and influences its reactivity in substitution reactions.

Key structural parameters include:

The compound’s planar aromatic core facilitates π-π stacking interactions, while the methylthio group introduces steric and electronic effects critical for regioselective reactions .

Synthesis and Regioselective Functionalization

Synthetic Routes

The synthesis of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- typically begins with the cyclization of thiourea derivatives or the modification of pre-formed triazinones. A notable method involves the reaction of 3-methylthio-1,2,4-triazin-5(2H)-ones with O-(2,4-dinitrophenyl)hydroxylamine (2) as an amino transfer agent . This regioselective amination targets the N2 position of the triazinone ring, yielding 2-amino derivatives (3a-b) with high specificity (Figure 1) .

Table 1: Key Reaction Conditions for N2-Amination

| Parameter | Value |

|---|---|

| Reactant | 3-Methylthio-1,2,4-triazinone |

| Aminating Agent | O-(2,4-Dinitrophenyl)hydroxylamine |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

Mechanistic Insights

The regioselectivity of amination arises from the electron-deficient nature of the triazinone ring, which directs nucleophilic attack to the N2 position. Spectroscopic studies, including NMR and X-ray crystallography, confirm the substitution pattern in products such as 2-amino-4-methyl-6-phenyl-1,2,4-triazinone (8a) . Subsequent cyclization of 2-amino derivatives with formic acid yields fused heterocycles like triazolo[2,3-b][1, triazin-7(1H)-one (10), highlighting the compound’s utility in constructing complex nitrogen-containing systems .

Physicochemical Properties

Physical Characteristics

1,2,4-Triazin-5(2H)-one, 3-(methylthio)- is typically isolated as a white or off-white crystalline powder . Its solubility profile varies with polarity:

-

Highly Soluble: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)

-

Moderately Soluble: Ethanol, acetone

-

Insoluble: Water, hexane

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 275.8 ± 23.0°C (760 mmHg) |

| Flash Point | 120.6 ± 22.6°C |

| Moisture Content | ≤0.3% |

| Purity | ≥97.0% |

Catalytic and Biological Relevance

Toxicity Profile

Limited toxicological data are available, but structural analogs exhibit moderate ecotoxicity. Handling precautions include wearing nitrile gloves and eye protection to prevent dermal or ocular exposure .

Industrial Applications

Agrochemical Intermediates

Future Directions and Challenges

Synthetic Methodology Development

Current challenges include improving atom economy in amination reactions and exploring photocatalytic C–S bond activation for greener syntheses. Advances in flow chemistry could enhance scalability .

Environmental Impact Mitigation

Research into microbial consortia capable of degrading methylthio-s-triazines may reduce environmental persistence. Enzyme engineering of hydrolases could optimize breakdown efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume